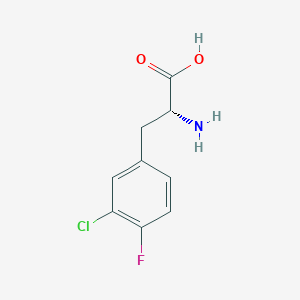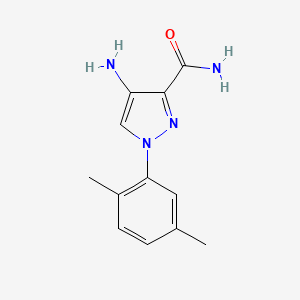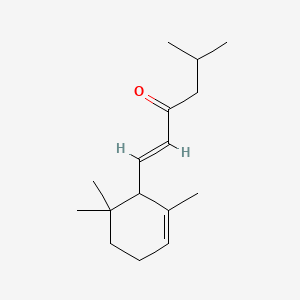
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine: is an organic compound with the molecular formula C12H27NOSi . It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybutylamine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Formation of Aziridine Ring: The protected intermediate is then subjected to aziridination conditions. This can be achieved using reagents like tosyl chloride (TsCl) and sodium azide (NaN3) followed by reduction with triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), and thiols can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s aziridine ring is a key structural motif in the development of anticancer and antiviral agents.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is strained, making it highly reactive. When nucleophiles attack the ring, it opens up, leading to the formation of various substituted products. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also contains a TBDMS group and is used in synthetic glycobiology.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Another compound with a TBDMS group, used in organic synthesis.
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure, used in various organic reactions.
Uniqueness
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine is unique due to its aziridine ring, which imparts significant reactivity and versatility in organic synthesis. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in complex molecule synthesis.
Properties
Molecular Formula |
C12H27NOSi |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
4-(aziridin-2-yl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3 |
InChI Key |
KCNCEEJUTSYRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)





![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)


![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)
